molecular formula C19H23N3O6S2 B3468227 N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B3468227
M. Wt: 453.5 g/mol
InChI Key: DNOQGVQVSWJHJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves the reaction of 4-methoxyphenylsulfonyl chloride with piperazine, followed by further sulfonylation and acetylation steps. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperazine derivatives .

Scientific Research Applications

N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves the suppression of oxidative stress and inflammatory markers. It downregulates the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and nuclear factor-κB (NF-κB), while upregulating anti-inflammatory cytokines like interleukin-10 (IL-10) . This modulation of the inflammatory response helps in reducing tissue damage and promoting healing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its dual sulfonyl groups attached to the piperazine ring, which contribute to its potent anti-inflammatory and mucoprotective effects. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

N-[4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-15(23)20-16-3-7-18(8-4-16)29(24,25)21-11-13-22(14-12-21)30(26,27)19-9-5-17(28-2)6-10-19/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOQGVQVSWJHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

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